molecular formula C17H14N2O3S B2824545 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide CAS No. 896349-71-6

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide

Cat. No.: B2824545
CAS No.: 896349-71-6
M. Wt: 326.37
InChI Key: FXHVNPFSLLMOAX-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide is a small organic molecule featuring a 1,3-dioxoisoindolinyl core substituted with a methyl group at the 2-position and a benzamide moiety bearing a methylthio (-SMe) group at the 2-position of the benzene ring. This structure combines electron-withdrawing (dioxoisoindolinyl) and sulfur-containing (methylthio) substituents, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-19-16(21)11-7-5-8-12(14(11)17(19)22)18-15(20)10-6-3-4-9-13(10)23-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHVNPFSLLMOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide typically involves the reaction of 2-methylsulfanylbenzoic acid with 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Substituted benzamides and isoindolines.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide is widely used in scientific research due to its versatile applications. Some of the key areas of application include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Isoindolinone Derivatives with Benzamide Groups

Compounds sharing the 1,3-dioxoisoindolinyl core and benzamide functionalities (e.g., compounds 48-273, 48-274, and 48-275 from ) exhibit structural parallels but differ in substituents and appended moieties:

Compound ID Substituents/Modifications Yield Molecular Weight (HRMS) Key Features
Target Compound 2-methyl-1,3-dioxoisoindolin-4-yl; 2-(methylthio)benzamide N/A N/A Methylthio enhances lipophilicity
48-273 Quinoline-imidazotriazine; acetamido linker 72% 784.2636 (observed) High yield; complex heterocyclic appendage
48-274 Ethylene glycol linker; aminoethoxy substituent 58% 786.2798 (observed) Flexible linker; lower yield
48-275 Direct aminoethyl linker 81% N/A Highest yield; simplified structure

Key Observations :

  • Its methylthio group may confer higher lipophilicity compared to the oxygen-rich linkers in 48-274 and 48-275, influencing membrane permeability .

Benzamide-Thiazolidinone Hybrids

Compounds 17–20 () integrate thiazolidinone rings with benzamide groups, differing in substituents and bioactivity:

Compound ID Substituents/Modifications Yield Melting Point (°C) Activity Profile
Target 1,3-dioxoisoindolinyl core N/A N/A N/A
17 Chlorobenzylidene; methylthiopropyl chain 29% 200 Antimicrobial
18 Fluorobenzylidene; methylthiopropyl chain 74% 220–222 Antimicrobial
19 4-Fluorobenzylidene; methylthiopropyl chain 43% 200–202 Antimicrobial
20 Benzylidene; allyl-thiazolidinone 35% 203–205 Antimicrobial

Key Observations :

  • The methylthio group in the target compound mirrors the methylthiopropyl chains in compounds 17–19, which may enhance metabolic stability compared to allyl groups in 20 .
  • kinase inhibition) .

2-Azetidinone-Benzamide Derivatives

Azetidinone derivatives () such as compounds 4 and 17 demonstrate potent antimicrobial and anticancer activities:

Compound ID Substituents/Modifications Activity (IC50/ MIC) Key QSAR Parameters
Target Dioxoisoindolinyl; methylthio N/A N/A
4 3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl Antimicrobial Balaban index (J), ⁰χv, ¹χv
17 3-Chloro-2-oxo-4-styrylazetidin-1-yl Anticancer (MCF7) Topological parameters

Key Observations :

  • The target compound’s dioxoisoindolinyl core may exhibit distinct electronic properties compared to azetidinone rings, influencing binding to biological targets .
  • QSAR models suggest that topological parameters (e.g., connectivity indices) govern activity in azetidinone derivatives; similar analyses could predict the target’s bioactivity .

Simple Benzamide Analogues

  • Rip-B (): N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide features a dimethoxyphenethyl group (80% yield, 90°C mp).
  • Pesticides () : Flutolanil (trifluoromethyl) and cyprofuram (tetrahydrofuran) highlight how substituents like methylthio vs. CF₃ or cyclic ethers impact pesticidal activity and environmental persistence .

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